An In-depth Technical Guide on the Core Mechanism of Action of (+)-SHIN1
An In-depth Technical Guide on the Core Mechanism of Action of (+)-SHIN1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action for (+)-SHIN1, a potent small molecule inhibitor. The information presented herein is collated from peer-reviewed scientific literature and is intended to support further research and development efforts.
Core Mechanism: Dual Inhibition of Serine Hydroxymethyltransferase (SHMT)
(+)-SHIN1 functions as a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] This enzyme is a critical component of one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3][4][5] 5,10-CH2-THF is a central node in 1C metabolism, serving as a carbon donor for the biosynthesis of essential biomolecules, including purines and thymidylate.[4][6]
By inhibiting both SHMT1 and SHMT2, (+)-SHIN1 effectively blocks the primary pathway for generating 1C units from serine.[6] This dual inhibition is necessary as cancer cells can often compensate for the loss of one isoform by utilizing the other.[5] The consequence of this enzymatic blockade is a progressive depletion of the cellular pool of purines, leading to a reduction in nucleotide triphosphates.[2][6] This ultimately results in the inhibition of DNA and RNA synthesis, causing cell cycle arrest and impeding cell growth.[6][7]
Quantitative Data Summary
The inhibitory potency of (+)-SHIN1 against its primary targets and its effect on cancer cell lines have been quantified in various studies. The following table summarizes key in vitro efficacy data.
| Target/Cell Line | Parameter | Value (nM) | Reference |
| Human SHMT1 | IC50 | 5 | [1][2] |
| Human SHMT2 | IC50 | 13 | [1][2] |
| HCT-116 (SHMT2 deletion) | IC50 | 10 | [2] |
| HCT-116 (Wild Type) | IC50 | 870 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Metabolic Consequences
The inhibition of SHMT1/2 by (+)-SHIN1 initiates a cascade of metabolic changes within the cell. The immediate effect is the reduction of glycine and 5,10-CH2-THF production from serine. This disruption in one-carbon metabolism has several downstream consequences, including the impairment of purine and thymidylate synthesis, which are essential for cell proliferation. In certain cancer cell types, such as diffuse large B-cell lymphoma (DLBCL), the resulting glycine deficiency is a key vulnerability that cannot be rescued by formate supplementation alone.[6] Furthermore, in some bladder cancer cells, (+)-SHIN1 has been shown to induce ROS-dependent apoptosis through the intrinsic signaling pathway.[8]
Caption: Mechanism of (+)-SHIN1 action via dual inhibition of SHMT1 and SHMT2.
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of (+)-SHIN1.
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Objective: To determine the IC50 values of (+)-SHIN1 against human SHMT1 and SHMT2.
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Methodology: Recombinant human SHMT1 and SHMT2 enzymes are incubated with varying concentrations of (+)-SHIN1. The enzymatic activity is measured by monitoring the conversion of a substrate, such as dl-erythro-β-phenylserine, to benzaldehyde over a specific time period.[9] The rate of product formation is quantified, and the IC50 values are calculated by fitting the dose-response data to a suitable model.
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Objective: To assess the effect of (+)-SHIN1 on the growth of cancer cell lines.
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Methodology: Cancer cell lines, such as HCT-116, are seeded in multi-well plates and treated with a range of (+)-SHIN1 concentrations (e.g., 1 nM to 10,000 nM) for a specified duration (e.g., 24-72 hours).[2] Cell viability is determined using methods like Trypan blue exclusion counting or a CCK-8 assay.[2][10] The resulting data is used to generate dose-response curves and calculate IC50 values for cell growth inhibition.
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Objective: To confirm target engagement and elucidate the metabolic consequences of SHMT inhibition in cells.
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Methodology: Cells (e.g., HCT-116) are cultured in media containing U-13C-serine in the presence of (+)-SHIN1 or a vehicle control (DMSO).[6] After a 24-hour incubation period, intracellular metabolites are extracted. The incorporation of 13C into downstream metabolites, such as glycine, glutathione, and purines, is measured using Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A reduction in the M+2 labeling fraction of these metabolites in (+)-SHIN1-treated cells indicates inhibition of SHMT activity.[6]
Caption: Workflow for 13C-serine isotope tracing experiment.
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Objective: To determine if (+)-SHIN1 induces apoptosis in cancer cells.
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Methodology: Cells, such as Su-DHL-4, are seeded and treated with (+)-SHIN1.[6] After the treatment period, cells are harvested and stained with FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide).[6] The percentage of apoptotic cells (Annexin V positive) is then quantified using a flow cytometer.[6]
Conclusion
(+)-SHIN1 is a potent dual inhibitor of SHMT1 and SHMT2, key enzymes in one-carbon metabolism. Its mechanism of action involves the disruption of serine catabolism, leading to a depletion of one-carbon units necessary for purine synthesis. This ultimately results in the inhibition of cell proliferation and, in some contexts, the induction of apoptosis. The detailed understanding of its molecular interactions and cellular consequences provides a strong foundation for its further investigation and potential therapeutic application in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
